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Compound of Interest

Compound Name: Chromium nitride

Cat. No.: B1584320 Get Quote

Technical Support Center: Chromium Nitride
(CrN) Deposition
This guide provides researchers and scientists with troubleshooting tips and frequently asked

questions regarding the effect of nitrogen partial pressure on the stoichiometry and properties

of Chromium Nitride (CrN) thin films deposited via reactive sputtering.

Frequently Asked Questions (FAQs)
Q1: How does increasing nitrogen partial pressure affect the phase composition of the

deposited film?

A1: Increasing the nitrogen partial pressure or flow rate during reactive sputtering directly

influences the phase evolution of the chromium nitride film. At very low or zero nitrogen

levels, a pure metallic chromium (Cr) film is deposited. As the nitrogen flow is introduced and

increased, the film transitions through different phases, typically in the following sequence: Cr

→ Cr + Cr₂N → Cr₂N → Cr₂N + CrN → CrN.[1][2][3] The formation of the hexagonal Cr₂N

phase occurs at lower nitrogen partial pressures, while the desirable cubic, single-phase CrN is

formed at higher nitrogen pressures.[3] Achieving a single-phase CrN film requires careful

control within a specific range of nitrogen pressure.[3]

Q2: What is the effect of nitrogen partial pressure on the stoichiometry (N/Cr ratio) of the film?
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A2: The stoichiometry of the film, or the ratio of nitrogen to chromium atoms (N/Cr), is directly

controlled by the availability of reactive nitrogen species during deposition.[4][5] At low nitrogen

flow rates, the film is sub-stoichiometric, with an N/Cr ratio significantly less than 1,

corresponding to the Cr₂N phase or a mix of phases.[6] As the nitrogen partial pressure

increases, the N/Cr ratio rises. Stoichiometric CrN (N/Cr ≈ 1) is typically achieved within a

narrow processing window.[3][6] Further increasing the nitrogen can lead to over-stoichiometric

films where excess nitrogen atoms may be incorporated as interstitials, which can affect film

properties.[7]

Q3: How does nitrogen content influence the mechanical properties, such as hardness?

A3: The hardness of chromium nitride films is strongly dependent on their phase composition

and stoichiometry, which are controlled by the nitrogen partial pressure. Generally, hardness

increases as the film transitions from pure Cr to the harder nitride phases. A maximum

hardness is often observed at or near the stoichiometric CrN phase composition.[8] For

example, one study found that microhardness increased with the N₂ flow rate, reaching a

maximum of 2100 HV at an optimal flow of 12 cm³/min before potentially decreasing again.[8]

This decrease can be attributed to changes in microstructure, increased internal stress, or the

formation of different phases.

Q4: What is "target poisoning" and how is it related to nitrogen partial pressure?

A4: Target poisoning is a critical phenomenon in reactive sputtering that occurs when the

metallic sputtering target (Chromium) reacts with the reactive gas (Nitrogen). At high nitrogen

partial pressures, a nitride layer forms on the surface of the Cr target.[9][10] This "poisoned"

surface has a lower sputtering yield than the pure metal, which leads to a significant drop in the

deposition rate.[11] It also affects the energy of sputtered particles and the overall plasma

impedance.[9][10] The transition from a metallic mode (low N₂ pressure) to a poisoned mode

(high N₂ pressure) can be abrupt and may exhibit hysteresis, making process control

challenging.

Q5: How does nitrogen partial pressure affect the film's electrical resistivity?

A5: The electrical resistivity of CrN films changes significantly with nitrogen content. As the

nitrogen concentration increases towards the stoichiometric composition (CrN), a decrease in

resistivity is often observed.[7] However, for over-stoichiometric coatings with excess nitrogen,
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the resistivity tends to increase again.[7] This behavior is linked to the film's electronic structure

and the nature of chemical bonding, which transitions from metallic (Cr) to a mixed

metallic/covalent character in the nitride phases.[1][8]
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Issue / Observation Possible Cause(s) Recommended Action(s)

Film has a dark blue, green, or

black color instead of the

expected metallic silver.

1. Oxygen Contamination:

High residual oxygen or water

vapor in the vacuum chamber

is reacting with the chromium,

forming chromium oxynitrides.

[12]2. Over-stoichiometry: The

nitrogen partial pressure is too

high.

1. Leak Check & Bake-out:

Perform a thorough leak check

of your vacuum system. Run a

chamber bake-out cycle to

remove adsorbed water vapor.

Ensure a low base pressure (<

3x10⁻⁶ Torr) before deposition.

[6]2. Reduce Nitrogen Flow:

Systematically decrease the

nitrogen partial pressure or

flow rate while keeping other

parameters constant.

Low film hardness and poor

wear resistance.

1. Incorrect Phase: The

deposition parameters are

resulting in a softer, sub-

stoichiometric Cr₂N phase or a

metallic Cr-rich film instead of

the hard CrN phase.[3]2.

Porous Microstructure: The

microstructure of the film is not

dense. This can be influenced

by low ion bombardment.

1. Increase Nitrogen Pressure:

Gradually increase the N₂/Ar

gas ratio to favor the formation

of the CrN phase.[6]2. Adjust

Substrate Bias: Apply or

increase a negative substrate

bias voltage. This increases

ion bombardment, leading to a

denser film structure and

potentially higher hardness.

[13]

Deposition rate is significantly

lower than expected.

1. Target Poisoning: The

nitrogen partial pressure is too

high, causing the surface of

the chromium target to be fully

nitrided, which reduces the

sputtering yield.[9][11]

1. Reduce Nitrogen Pressure:

Lower the nitrogen flow to

operate in the "transition

mode" between the metallic

and poisoned states. This

often provides a balance

between stoichiometry and

deposition rate.2. Use

Feedback Control: If available,

use a plasma emission

monitoring or target voltage

feedback system to control the
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nitrogen inlet and maintain a

stable process point.[3]

Film shows poor adhesion and

flakes off the substrate.

1. High Internal Stress: High

compressive or tensile stress,

often caused by excessive ion

bombardment or non-optimal

nitrogen content, can lead to

adhesion failure.[13]2.

Substrate Contamination: The

substrate was not cleaned

properly before deposition.

1. Optimize Substrate Bias &

N₂ Flow: High compressive

stress can be reduced by

lowering the substrate bias

voltage. Tailoring the N₂ gas

flow can also help manage

stress.[13]2. Improve

Substrate Cleaning: Implement

a rigorous substrate cleaning

protocol, including an in-situ

argon plasma etch immediately

prior to deposition.[14]

Quantitative Data Summary
The following tables summarize the relationship between nitrogen flow rate/partial pressure

and key film properties as reported in various studies.

Table 1: Effect of Nitrogen Flow Rate on CrNₓ Phase and Composition
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N₂ Flow Rate
(sccm)

N₂ Partial
Pressure (Pa)

Observed
Phases

N/Cr Ratio Reference

0 - Cr - [1]

5 - Cr + Cr₂N - [1]

10 - Cr₂N + CrN - [1]

15 -
CrN + Cr₂N

(weak)
- [1]

20 - CrN - [1]

- < 1x10⁻²
Cr₂N

(hexagonal)
< 1 [3]

- > 1x10⁻² CrN (cubic) ≈ 1 [3]

Table 2: Effect of Nitrogen Partial Pressure on Mechanical and Deposition Properties

N₂/Ar Ratio
N₂ Partial
Pressure (Pa)

Hardness
(GPa)

Deposition
Rate (nm/min)

Reference

- 0.16 (CrZrSiN) 38 - [15]

- > 0.16 (CrZrSiN) Decreases to 30 - [15]

0% (N₂/Total) - - 15.0 [11]

60% (N₂/Total) - 16.6 ~4.0 [11]

100% (N₂/Total) - 14.0 2.1 [11]

Experimental Protocols
Protocol 1: Typical Reactive DC Magnetron Sputtering of CrN Films

This protocol outlines a general procedure for depositing CrN films. Note that specific

parameters must be optimized for your particular system.

Substrate Preparation:
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Clean substrates (e.g., Silicon wafers) ultrasonically in a sequence of acetone and

isopropyl alcohol for 15 minutes each.

Dry the substrates thoroughly with a nitrogen gun.

Immediately load the substrates into the vacuum chamber to minimize atmospheric

contamination.

System Pump-Down:

Evacuate the deposition chamber to a base pressure of at least 2 x 10⁻⁴ mbar (2 x 10⁻⁶

Torr) using a turbomolecular pump.[14]

In-Situ Substrate Cleaning (Argon Etch):

Introduce Argon (Ar) gas into the chamber.

Generate an Ar plasma to etch the substrate surface for approximately 10 minutes to

remove any remaining native oxides or contaminants.[14]

Deposition Process:

Set the Argon gas flow to a constant rate (e.g., 20 sccm).[14]

Introduce Nitrogen (N₂) gas at the desired flow rate or partial pressure. The N₂/Ar ratio is

the critical parameter to vary.[6]

Set the total working pressure (e.g., 1x10⁻² Torr).[12]

Apply power to the Chromium (Cr) target (e.g., DC or pulsed-DC power).

If applicable, apply a negative DC or RF bias voltage to the substrate holder.

Maintain a constant substrate temperature if required (e.g., 25°C to 400°C).[12][14]

Deposit for the desired time to achieve the target film thickness.

Cool-Down and Venting:
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After deposition, turn off the target power and gas flows.

Allow the substrates to cool down in a vacuum before venting the chamber with an inert

gas like nitrogen.

Visualizations
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Caption: Workflow for CrN thin film deposition and characterization.
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Caption: Effect of N₂ pressure on process and CrN film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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